4'-Phosphopantetheine

Catalog No.
S590240
CAS No.
2226-71-3
M.F
C11H23N2O7PS
M. Wt
358.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Phosphopantetheine

CAS Number

2226-71-3

Product Name

4'-Phosphopantetheine

IUPAC Name

[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate

Molecular Formula

C11H23N2O7PS

Molecular Weight

358.35 g/mol

InChI

InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/t9-/m0/s1

InChI Key

JDMUPRLRUUMCTL-VIFPVBQESA-N

SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O

Synonyms

4'-phosphopantetheine, pantetheine-4'-phosphate, phosphopantetheine, PSH-4'-P

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O

Essential Cofactor in Biosynthesis

'-Phosphopantetheine functions as a vital cofactor for several acyl carrier proteins (ACPs) involved in the biosynthesis of numerous important molecules. These include:

  • Fatty Acids: ACPs containing 4'-PPT are essential components of fatty acid synthase (FAS) complexes. 4'-PPT acts as a tethering unit for growing fatty acid chains during their synthesis PubMed: .
  • Polyketides: Similar to fatty acid synthesis, polyketide synthases (PKS) also utilize ACPs with 4'-PPT to assemble complex polyketide molecules, which have various industrial and pharmaceutical applications PubMed: .
  • Nonribosomal Peptides (NRPs): NRPs are another class of natural products synthesized with the help of ACPs harboring 4'-PPT. These peptides have diverse functions, including acting as antibiotics and immunosuppressants PubMed: .

The key advantage of 4'-PPT lies in its phosphopantetheine moiety, which forms a thioester bond with the growing biomolecule. This high-energy bond allows for efficient transfer of intermediates between different enzyme active sites within the biosynthetic pathway. Additionally, the length and flexibility of the phosphopantetheine chain (around 2 nanometers) enables tethered intermediates to access distinct catalytic sites within the enzyme complex Wikipedia: .

Understanding Metabolic Regulation and Enzyme Function

Studying 4'-PPT can offer insights into the regulation of biosynthetic pathways. Enzymes like 4'-phosphopantetheine phosphatase can regulate the availability of free 4'-PPT, potentially influencing the overall rate of biosynthesis UniProtKB: . Furthermore, research on how 4'-PPT interacts with ACPs and other enzymes can provide valuable information about the mechanisms and specificities of these enzymes involved in biosynthesis.

4'-Phosphopantetheine is a vital biochemical compound that serves as a cofactor in various enzymatic reactions, particularly in the biosynthesis of fatty acids, polyketides, and other complex molecules. It is derived from pantothenic acid and is an essential component of coenzyme A. The structure of 4'-phosphopantetheine includes a phosphopantetheine moiety that is crucial for its function as a carrier of acyl groups during metabolic processes. This compound plays a significant role in the activity of acyl carrier proteins, which are integral to fatty acid synthesis and other metabolic pathways .

.Contains an additional adenosine diphosphate moiety.Pantothenic AcidA precursor to 4'-phosphopantetheine; essential vitamin B5.Serves primarily as a vitamin rather than a direct cofactor.Acetyl-Coenzyme AAn acetylated form of coenzyme A involved in acetyl group transfers.Specifically involved in acetylation reactions.4'-PhosphopantoateAn intermediate in the biosynthesis pathway leading to 4'-phosphopantetheine.Functions primarily within the pathway rather than as a cofactor.

The uniqueness of 4'-phosphopantetheine lies in its specific role as a prosthetic group for acyl carrier proteins, enabling efficient substrate transfer during complex biosynthetic processes . Its ability to act as both a substrate and a product within metabolic pathways further distinguishes it from similar compounds.

The biological activity of 4'-phosphopantetheine is primarily linked to its role as a cofactor in various enzymatic processes:

  • Fatty Acid Synthesis: It is essential for the activity of fatty acid synthase, where it acts as a flexible arm that transfers growing fatty acid chains between different active sites within the enzyme complex .
  • Polyketide Production: In polyketide biosynthesis, 4'-phosphopantetheine serves as a carrier for acyl intermediates, facilitating the assembly of complex natural products .
  • Metabolic Regulation: It also plays a role in regulating metabolic pathways involving coenzyme A, impacting energy metabolism and lipid biosynthesis .

The synthesis of 4'-phosphopantetheine occurs through several enzymatic steps:

  • Phosphorylation: Pantothenic acid is phosphorylated by pantothenate kinase to form 4'-phosphopantothenate.
  • Cysteine Addition: The addition of cysteine leads to the formation of 4'-phosphopantetheine through the action of specific synthetases .
  • Conversion to Coenzyme A: Finally, 4'-phosphopantetheine can be converted into coenzyme A via further enzymatic modifications involving phosphopantetheine adenylyltransferase and dephospho-CoA kinase .

Research has shown that 4'-phosphopantetheine interacts with various proteins and enzymes:

  • Carrier Proteins: It binds to acyl carrier proteins and peptidyl carrier proteins, facilitating substrate transfer during enzymatic reactions .
  • Enzyme Complexes: The compound's interaction with multi-enzyme complexes is crucial for maintaining the efficiency and regulation of metabolic pathways involving fatty acids and polyketides .

4'-Phosphopantetheine, systematically known as pantetheine 4'-phosphate, represents a phosphorylated metabolite derived from the vitamin pantothenate through the coenzyme A biosynthesis pathway. The compound exhibits the molecular formula C₁₁H₂₃N₂O₇PS with a molecular weight of 358.35 grams per mole, as determined through computational analysis by PubChem. The chemical structure consists of a pantothenic acid moiety covalently linked to a phosphate group, creating a bifunctional molecule capable of serving both as a metabolic intermediate and as a prosthetic group for carrier proteins.

The structural architecture of 4'-phosphopantetheine enables its remarkable functionality in biochemical systems. The molecule features a flexible chain structure that allows covalently tethered intermediates to access spatially distinct enzyme active sites during metabolic processes. This flexibility, combined with the approximately two-nanometer length of the phosphopantetheine chain, significantly increases the effective molarity of reaction intermediates and facilitates assembly line-like biochemical processes. The compound's ability to form high-energy thioester linkages through its terminal sulfhydryl group provides the chemical basis for its role in acyl group transfer reactions.

Table 1: Chemical Properties of 4'-Phosphopantetheine

PropertyValueReference
Molecular FormulaC₁₁H₂₃N₂O₇PS
Molecular Weight358.35 g/mol
CAS Registry Number2226-71-3
InChI KeyJDMUPRLRUUMCTL-VIFPVBQESA-N
Chemical ClassificationMonoalkyl phosphate
Chain Length~2.0 nm

The biosynthetic origin of 4'-phosphopantetheine involves a complex enzymatic pathway beginning with pantothenate phosphorylation. Pantothenate kinase catalyzes the adenosine triphosphate-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate, which subsequently undergoes condensation with cysteine and decarboxylation to yield 4'-phosphopantetheine. This metabolite can be generated through multiple pathways, including conversion from pantetheine via pantothenate kinase, from 4'-phosphopantothenoyl-L-cysteine via phosphopantothenoylcysteine decarboxylase, or from dephospho-coenzyme A via 4'-phosphopantetheine adenylyltransferase and ectonucleotide pyrophosphatase.

The functional significance of 4'-phosphopantetheine extends across diverse metabolic processes. The compound serves as a prosthetic group for acyl carrier proteins of fatty acid synthases, acyl carrier proteins of polyketide synthases, peptidyl carrier proteins, and aryl carrier proteins of nonribosomal peptide synthetases. In Escherichia coli, 4'-phosphopantetheine has been identified as a metabolite produced by strain K12, MG1655, demonstrating its universal presence in bacterial metabolism. The compound also functions in formyltetrahydrofolate dehydrogenase, indicating its broad enzymatic utility beyond carrier protein systems.

The attachment mechanism of 4'-phosphopantetheine to carrier proteins involves post-translational modification mediated by phosphopantetheinyl transferases. These enzymes catalyze the formation of a phosphodiester linkage between the phosphate group of 4'-phosphopantetheine and a conserved serine residue on the target carrier protein. This modification converts inactive apoprotein forms into active holoprotein forms capable of participating in biosynthetic reactions. The specificity and regulation of this attachment process represent critical control points in metabolic pathway activation.

Historical Discovery and Early Research Milestones

The historical development of 4'-phosphopantetheine research spans several decades, beginning with foundational work in the 1960s that established the biochemical significance of this metabolite. Early investigations by Elovson and Vagelos in the 1960s led to the characterization of acyl carrier protein synthase, a phosphopantetheinyl transferase that was crucial for understanding the post-translational modification of carrier proteins. These pioneering studies demonstrated that the enzyme required either magnesium or manganese ions for activity and revealed the inherent instability of the acyl carrier protein synthase protein.

The landmark research conducted by Powell, Elovson, and Vagelos in 1969 provided crucial insights into the metabolic flux of radioactive pantothenate between cellular components, including 4'-phosphopantetheine, coenzyme A, and acyl carrier protein. Their comprehensive study utilized a pantothenate auxotroph of Escherichia coli to measure radioactive fluxes and developed computational models to understand pantothenate metabolism. The successful model demonstrated that coenzyme A served as the immediate precursor of acyl carrier protein and revealed rapid turnover of 4'-phosphopantetheine prosthetic groups in exponentially growing cells. This work established fundamental principles regarding the dynamic nature of phosphopantetheine metabolism and its central role in cellular biosynthesis.

Subsequent research in the 1970s and 1980s expanded understanding of the enzymatic machinery responsible for 4'-phosphopantetheine synthesis and utilization. The identification of temperature-sensitive mutants in Salmonella typhimurium and Escherichia coli that affected pantothenate kinase activity provided genetic tools for studying the coenzyme A biosynthesis pathway. These mutational analyses revealed that pantothenate kinase serves as the rate-controlling enzyme in coenzyme A biosynthesis and demonstrated the tight regulation of this pathway through coenzyme A feedback inhibition.

Table 2: Historical Research Milestones in 4'-Phosphopantetheine Research

YearMilestoneResearchersSignificanceReference
1960sCharacterization of acyl carrier protein synthaseElovson and VagelosFirst enzyme characterization
1969Metabolic flux analysisPowell, Elovson, VagelosEstablished turnover kinetics
1979Temperature-sensitive mutantsDunn and SnellGenetic analysis tools
1987Escherichia coli coaA gene identificationVallari and RockMolecular genetics foundation
1996Phosphopantetheinyl transferase superfamilyLambalot et al.Classification and characterization

The 1990s marked a transformative period in 4'-phosphopantetheine research with the publication of a landmark paper by Lambalot and colleagues in 1996. This comprehensive study, involving collaboration between five different laboratories, established phosphopantetheinyl transferases as a distinct enzyme superfamily and provided systematic characterization of family II proteins through heterologous expression and biochemical analysis. The work clarified the connection between specific phosphopantetheinyl transferases and natural product biosynthesis, particularly in the context of surfactin, enterobactin, and gramicidin S production.

The discovery of multiple phosphopantetheinyl transferases within single organisms further expanded the complexity of 4'-phosphopantetheine biology. Research on Escherichia coli revealed three distinct phosphopantetheinyl transferases: acyl carrier protein synthase responsible for fatty acid synthesis, enterobactin synthase transferase involved in siderophore biosynthesis, and a third transferase designated AcpT with sequence similarity to surfactin phosphopantetheinyl transferase. This multiplicity demonstrated the specialized roles of different phosphopantetheinyl transferases in various metabolic pathways.

Modern proteomic approaches have revolutionized the study of 4'-phosphopantetheine modifications. The development of activity-based enrichment methods and targeted fragmentation techniques has enabled the detection of phosphopantetheine-modified peptides in complex proteomic samples. These methodological advances have addressed the challenges posed by the low abundance and labile nature of phosphopantetheine modifications, which previously left them unassigned in traditional database searches. Machine learning approaches have been developed to directly detect phosphopantetheine peptides from mass spectrometry fragmentation data, representing a significant technological advancement in the field.

The establishment of comprehensive databases and chemical resources has facilitated broader access to 4'-phosphopantetheine research. The compound has been catalogued in major chemical databases including PubChem (CID 115254), the Human Metabolome Database (HMDB0001416), and various organism-specific metabolome databases. These resources provide standardized chemical identifiers, structural information, and biological properties that support ongoing research efforts across multiple disciplines.

Recent research has focused on the therapeutic potential of targeting 4'-phosphopantetheine-dependent pathways for antimicrobial drug development. Studies have identified phosphopantetheinyl transferases as attractive targets for antibiotic development due to their essential nature in primary metabolism and their role in activating secondary metabolite biosynthesis pathways. The development of fluorescent assays for phosphopantetheinyl transferase activity has provided new tools for inhibitor screening and enzyme characterization, advancing both basic research and applied drug discovery efforts.

4'-Phosphopantetheine serves as an essential cofactor in the biosynthesis of fatty acids, polyketides, depsipeptides, peptides, and compounds derived from both carboxylic and amino acid precursors [1]. In prokaryotes, the biosynthesis of 4'-phosphopantetheine is primarily facilitated by bifunctional enzymes known as Dfp proteins [2]. These proteins catalyze two sequential reactions in the coenzyme A biosynthetic pathway: the synthesis of 4'-phosphopantothenoylcysteine (CoaB activity) and its subsequent decarboxylation to form 4'-phosphopantetheine (CoaC activity) [2] [3].

The Dfp proteins in bacteria and archaea share structural similarities but exhibit distinct biochemical characteristics [2]. In most bacteria, Dfp proteins form dodecameric structures and utilize flavin mononucleotide (FMN) as a cofactor for the decarboxylation reaction [8]. The bacterial Dfp protein consists of an amino-terminal domain with 4'-phosphopantothenoylcysteine decarboxylase activity and a carboxy-terminal domain responsible for 4'-phosphopantothenoylcysteine synthetase activity [8] [17].

Table 1: Prokaryotic 4'-Phosphopantetheine Biosynthesis Pathways

Organism TypeEnzymeCoaB ActivityCoaC ActivityIntermediateKey Features
BacteriaDfp (bifunctional)CTP-dependentFMN-dependent decarboxylation4'-phosphopantothenoyl-CMPForms dodecamers
Archaea (e.g., M. jannaschii)Dfp (bifunctional)CTP-dependentDifferent binding clamp, lacks active site cysteine4'-phosphopantothenoyl-CMPDifferent 4'-phosphopantothenoylcysteine binding clamp

CTP-Dependent 4'-Phosphopantothenoylcysteine Synthesis in Methanocaldococcus jannaschii

In the archaeon Methanocaldococcus jannaschii, the Dfp protein exhibits unique characteristics that distinguish it from its bacterial counterparts [2]. The CoaB domain of the Methanocaldococcus jannaschii Dfp protein catalyzes the synthesis of 4'-phosphopantothenoylcysteine in a CTP-dependent manner, despite having a nucleotide binding motif that resembles that of eukaryotic enzymes [2] [7]. This CTP dependency has been experimentally confirmed through the detection of a 4'-phosphopantothenoyl-CMP intermediate during the reaction [2] [8].

The synthesis of 4'-phosphopantothenoylcysteine in Methanocaldococcus jannaschii occurs via a two-step process [7]. In the first step, 4'-phosphopantothenate is activated by reaction with CTP to form a 4'-phosphopantothenoyl-CMP intermediate [7] [8]. This intermediate is then attacked by the amino group of cysteine to yield the final product, 4'-phosphopantothenoylcysteine [8]. The formation of this intermediate has been unequivocally identified by mass spectrometry and is visible in the crystal structure of certain mutant forms of the enzyme [8].

Interestingly, while most archaea follow this CTP-dependent pathway, some archaeal species like Thermococcus kodakaraensis utilize a different route for the conversion of pantoate to 4'-phosphopantothenate [18]. This alternative pathway involves two novel enzyme reactions: phosphorylation of pantoate by pantoate kinase followed by the condensation of 4-phosphopantoate and β-alanine by 4'-phosphopantothenate synthetase [18]. This diversity in biosynthetic pathways highlights the evolutionary adaptations in different archaeal lineages [18] [20].

Decarboxylation Mechanisms in 4'-Phosphopantetheine Formation

The decarboxylation of 4'-phosphopantothenoylcysteine to form 4'-phosphopantetheine represents a critical step in the biosynthesis pathway [8] [13]. This reaction is catalyzed by the CoaC domain of the Dfp protein and involves a complex mechanism that proceeds through several distinct steps [8] [13].

The decarboxylation mechanism begins with the FMN-dependent oxidation of the cysteine moiety of 4'-phosphopantothenoylcysteine, leading to the formation of a thioaldehyde intermediate [8] [13]. This intermediate plays a crucial role in facilitating the subsequent decarboxylation reaction by delocalizing the charge that develops during the process [13]. Following decarboxylation, the resulting enethiol intermediate is reduced to a thiol, completing the catalytic cycle and yielding 4'-phosphopantetheine [13] [23].

Table 3: Decarboxylation Mechanism in 4'-Phosphopantetheine Formation

StepMechanismCofactorKey Features
1Oxidation of thiol moietyFMNFMN-dependent oxidation of cysteine moiety
2Formation of thioaldehyde intermediateFMNThioaldehyde intermediate formation
3Decarboxylation reactionNoneCharge delocalization facilitates decarboxylation
4Reduction via flavinReduced FMNReduction completes catalytic cycle

A key difference between the CoaC domains of bacterial and archaeal Dfp proteins lies in their active site architecture [2]. The proposed 4'-phosphopantothenoylcysteine binding clamp of the Methanocaldococcus jannaschii CoaC activity differs significantly from those of other characterized CoaC proteins [2]. Notably, the active site cysteine residue, which is typically involved in the reduction of an aminoenethiol reaction intermediate in bacterial enzymes, is absent in the archaeal enzyme [2]. Additionally, a conserved asparagine residue in the PXMNXXMW motif, which normally contacts the carboxyl group of 4'-phosphopantothenoylcysteine, is replaced by histidine in the archaeal enzyme [2].

These structural differences suggest that archaeal CoaC domains may employ a slightly modified mechanism for the decarboxylation reaction [2] [23]. Despite these differences, the overall reaction still proceeds through the formation of a thioaldehyde intermediate and subsequent decarboxylation, highlighting the conservation of core mechanistic features across diverse prokaryotic lineages [13] [23].

Eukaryotic Biosynthesis: Canonical Coenzyme A Pathway Integration

In eukaryotes, 4'-phosphopantetheine biosynthesis is integrated into the canonical coenzyme A biosynthetic pathway [5] [11]. This pathway begins with pantothenate (vitamin B5) and proceeds through five enzymatic steps to produce coenzyme A [11]. The formation of 4'-phosphopantetheine represents a critical intermediate step in this pathway, occurring after the synthesis and decarboxylation of 4'-phosphopantothenoylcysteine [5] [11].

Unlike prokaryotes, where bifunctional Dfp proteins catalyze both the synthesis and decarboxylation of 4'-phosphopantothenoylcysteine, eukaryotes exhibit variation in enzyme organization across different taxonomic groups [11] [24]. In plants, each step of the coenzyme A biosynthetic pathway is catalyzed by single monofunctional enzymes, whereas mammals often employ bifunctional enzymes [11] [24].

Table 2: Eukaryotic 4'-Phosphopantetheine Biosynthesis Pathways

Organism TypeEnzyme OrganizationCoaB ActivityCoaC ActivityCompartmentalizationKey Features
PlantsMonofunctional enzymesATP-dependentDecarboxylation via flavin cofactorCytosolicComplete pathway reconstituted in vitro
MammalsBifunctional enzymesATP-dependentDecarboxylation via flavin cofactorMitochondrial and CytosolicBifunctional CoA synthase

Phosphopantothenoylcysteine Synthetase and Decarboxylase Activities

In eukaryotes, the synthesis of 4'-phosphopantothenoylcysteine is catalyzed by phosphopantothenoylcysteine synthetase (PPCS), which, unlike its bacterial counterparts, utilizes ATP rather than CTP as a cofactor [11] [13]. This ATP dependency represents a significant biochemical difference between eukaryotic and prokaryotic biosynthetic pathways [11]. The crystal structure of human phosphopantothenoylcysteine synthase reveals structural features similar to the bacterial enzyme, suggesting a conserved enzymatic mechanism despite the difference in nucleotide preference [8].

The subsequent decarboxylation of 4'-phosphopantothenoylcysteine to form 4'-phosphopantetheine is catalyzed by phosphopantothenoylcysteine decarboxylase (PPCDC) [13] [14]. This enzyme, like its prokaryotic counterpart, utilizes a flavin cofactor to facilitate the oxidative decarboxylation reaction [13]. The mechanism involves the formation of a thioaldehyde intermediate, which undergoes decarboxylation followed by reduction to yield 4'-phosphopantetheine [13] [23].

In plants, the AtHAL3a gene of Arabidopsis thaliana has been identified as encoding a phosphopantothenoylcysteine decarboxylase [11] [23]. This enzyme belongs to the family of homo-oligomeric flavin-containing cysteine decarboxylases (HFCD) and catalyzes the oxidative decarboxylation of 4'-phosphopantothenoylcysteine to 4'-phosphopantetheine [23]. The complete biosynthetic pathway from pantothenate to coenzyme A has been reconstituted in vitro using purified plant enzymes, including pantothenate kinase (AtCoaA), phosphopantothenoylcysteine synthetase (AtCoaB), phosphopantothenoylcysteine decarboxylase (AtCoaC), phosphopantetheine adenylyltransferase (AtCoaD), and dephospho-coenzyme A kinase (AtCoaE) [11].

Mitochondrial vs. Cytosolic Compartmentalization

A distinctive feature of eukaryotic 4'-phosphopantetheine biosynthesis is the compartmentalization of the pathway between different cellular organelles [5] [14]. In mammalian systems, the conversion of 4'-phosphopantetheine to dephospho-coenzyme A may occur in either the mitochondria or the cytosol [5]. This dual localization allows for the maintenance of separate pools of coenzyme A and its precursors in different cellular compartments [14].

The localization of several coenzyme A synthesis enzymes to mitochondria, including pantothenate kinase 2 (PANK2), phosphopantothenoylcysteine synthetase (PPCS), and coenzyme A synthase (COASY), but not phosphopantothenoylcysteine decarboxylase (PPCDC), raises intriguing possibilities regarding the movement of pathway intermediates between cellular compartments [14]. It has been suggested that intermediates such as 4'-phosphopantetheine might traverse organellar membranes and serve to replenish compartmental pools of coenzyme A [14].

Recent research has demonstrated an alternative mechanism for adjusting intracellular coenzyme A levels using exogenous coenzyme A [4] [12]. In this pathway, coenzyme A is hydrolyzed extracellularly by ectonucleotide pyrophosphatases to form 4'-phosphopantetheine, which can then translocate through membranes via passive diffusion [4] [12]. Inside the cell, 4'-phosphopantetheine is enzymatically converted back to coenzyme A by the bifunctional enzyme coenzyme A synthase [4] [12]. This mechanism provides a means for cells to adjust their intracellular coenzyme A levels in response to extracellular conditions [4] [12].

The compartmentalization of 4'-phosphopantetheine biosynthesis may also play a role in certain disease states [14]. For instance, in pantothenate kinase-associated neurodegeneration (PKAN), a neurodegenerative disorder caused by mutations in the PANK2 gene, administration of 4'-phosphopantetheine has been shown to correct coenzyme A-related defects and resolve secondary abnormalities in both mouse and human disease models [14]. This suggests that 4'-phosphopantetheine can bypass the defective pantothenate kinase 2 enzyme and replenish specific pools of coenzyme A that are depleted in the disease state [14].

Regulatory Mechanisms in Biosynthetic Enzymes

The biosynthesis of 4'-phosphopantetheine is subject to tight regulatory control to maintain appropriate levels of coenzyme A and its intermediates within the cell [8] [15]. These regulatory mechanisms operate at multiple levels of the biosynthetic pathway and vary across different organisms [8] [15].

In most organisms, the primary regulatory checkpoint in coenzyme A biosynthesis occurs at the level of pantothenate kinase, which catalyzes the first committed step in the pathway [8] [24]. This enzyme is feedback inhibited by coenzyme A itself, providing a mechanism to adjust the flux through the pathway in response to changes in coenzyme A levels [8] [24].

Table 4: Regulatory Mechanisms in 4'-Phosphopantetheine Biosynthetic Enzymes

OrganismPrimary Regulation PointSecondary Regulation PointRegulatory MoleculeRegulatory Mechanism
E. coliPanK (pantothenate kinase)PPAT (ATP:4′phosphopantetheine adenylyltransferase)CoAFeedback inhibition, 4′-phosphopantetheine excretion
S. aureusLacks PanK regulationLacks PPAT regulationUnknownAlternative mechanisms
MammalsPanKCoA synthaseCoA and acetyl-CoAFeedback inhibition, compartmentalization
PlantsPanKPPATCoAFeedback inhibition

In Escherichia coli, a secondary regulatory checkpoint exists at the level of phosphopantetheine adenylyltransferase (PPAT), which catalyzes the conversion of 4'-phosphopantetheine to dephospho-coenzyme A [8]. Regulation at this step is evidenced by the secretion of 4'-phosphopantetheine into the extracellular medium when the pathway is disrupted or when pantothenate kinase is overexpressed [8] [15]. The accumulation of intracellular and extracellular 4'-phosphopantetheine under these circumstances reflects the restriction of the coenzyme A precursor flux through PPAT [8]. The time- and concentration-dependent correlation between accumulation of intracellular coenzyme A and exit of 4'-phosphopantetheine from the cells suggests that PPAT is regulated by free coenzyme A [8].

Interestingly, Staphylococcus aureus lacks both the pantothenate kinase and the PPAT regulatory checkpoints, as evidenced by the absence of pantothenate or 4'-phosphopantetheine accumulation inside or outside the cells in metabolic labeling experiments [8]. This suggests that this organism employs alternative mechanisms to regulate coenzyme A biosynthesis [8].

In eukaryotes, regulatory mechanisms are further complicated by the compartmentalization of the biosynthetic pathway [14]. The localization of different enzymes to specific cellular compartments allows for the maintenance of separate pools of coenzyme A and its precursors, providing an additional layer of regulation [14]. Furthermore, the existence of multiple isoforms of certain enzymes, such as pantothenate kinase, allows for tissue-specific regulation of coenzyme A biosynthesis [14].

Recent research has also identified a novel regulatory mechanism involving the PanD-PanZ complex in Escherichia coli [21]. This complex has been proposed to regulate the pantothenate biosynthetic pathway by limiting the supply of β-alanine in response to coenzyme A levels [21]. This regulation occurs through the CoA-dependent interaction between PanD and PanZ, providing a feedback mechanism to control the synthesis of pantothenate, a precursor to 4'-phosphopantetheine [21].

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

358.09635925 g/mol

Monoisotopic Mass

358.09635925 g/mol

Heavy Atom Count

22

UNII

NM39WU8OFM

Other CAS

2226-71-3

Wikipedia

Phosphopantetheine

Dates

Last modified: 08-15-2023

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